molecular formula C7H14N2 B2469085 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine CAS No. 27578-63-8

2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

Cat. No.: B2469085
CAS No.: 27578-63-8
M. Wt: 126.203
InChI Key: JALSTPIIDUJOKF-UHFFFAOYSA-N
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Description

2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a tetrahydropyridine ring attached to an ethanamine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine typically involves the reaction of 1,2,3,6-tetrahydropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The reaction conditions include maintaining a temperature of around 50-60°C and a pressure of 1-2 atm .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the nervous system, modulating neurotransmitter release and uptake. This interaction can influence various physiological processes, including mood regulation, cognitive function, and motor control .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,6-tetrahydropyridine: A precursor in the synthesis of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine.

    Ethanamine: Another building block used in the synthesis of various amine derivatives.

    N-methyl-2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine: A methylated derivative with similar properties.

Uniqueness

This compound stands out due to its unique combination of a tetrahydropyridine ring and an ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-4-7-9-5-2-1-3-6-9/h1-2H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALSTPIIDUJOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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